molecular formula C7H7ClN2O3 B2938619 3-Chloro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid CAS No. 1555667-48-5

3-Chloro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid

Cat. No.: B2938619
CAS No.: 1555667-48-5
M. Wt: 202.59
InChI Key: FYDHOBXBYAGXQB-UHFFFAOYSA-N
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Description

3-Chloro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid (CAS 1555667-48-5) is a chemical building block with a molecular formula of C7H7ClN2O3 and a molecular weight of 202.60 g/mol . This compound is of significant interest in medicinal chemistry research, particularly as a precursor for the synthesis of novel carboxamide derivatives. These derivatives have been investigated as potent and selective inhibitors of phosphodiesterase 4B (PDE4B) . Inhibition of PDE4 is a recognized therapeutic strategy, positioning this compound as a key intermediate for researchers developing potential treatments for a range of central nervous system (CNS) and inflammatory disorders, such as schizophrenia, anxiety, and chronic obstructive pulmonary disease (COPD) . The structure features a fused pyrazolo[5,1-b][1,3]oxazine heterocycle with a carboxylic acid group and a chlorine atom, offering reactive sites for further chemical modification. This product is intended for research and development purposes strictly within a laboratory setting. It is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O3/c8-4-5(7(11)12)9-10-2-1-3-13-6(4)10/h1-3H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYDHOBXBYAGXQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C(=N2)C(=O)O)Cl)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyrazole derivative with an oxazine precursor in the presence of a chlorinating agent . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

3-Chloro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Key Structural Features :

  • Pyrazolo-oxazine core : Provides conformational rigidity and enhances metabolic stability.
  • Carboxylic acid group : Facilitates hydrogen bonding and salt formation, improving solubility and pharmacokinetic properties.

The pyrazolo-oxazine scaffold has been modified extensively to optimize biological activity and physicochemical properties. Below is a detailed comparison with structurally related analogs:

Structural Modifications and Substituent Effects
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Biological Relevance
3-Chloro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid Cl (C3), COOH (C2) C₈H₇ClN₂O₃ 214.61 High polarity due to COOH; moderate lipophilicity from Cl Potential precursor for anti-inflammatory agents
6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid (CAS: 1428234-36-9) CH₃ (C6), COOH (C2) C₉H₁₂N₂O₃ 196.20 Enhanced steric bulk from dimethyl groups; reduced solubility Used as a scaffold in small-molecule libraries
Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate (CAS: 153597-59-2) COOEt (C2) C₉H₁₂N₂O₃ 196.20 Ester prodrug form; improved membrane permeability Intermediate for carboxylic acid derivatives
N-[(4-fluorophenyl)methyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide (LFM) 4-F-C₆H₄-CH₂NHCO (C3) C₁₄H₁₄FN₃O₂ 291.28 Fluorine enhances bioavailability; amide improves target affinity Studied for kinase inhibition
JT001 (NLRP3 inhibitor) SO₂NHCONH₂ (C3) C₁₄H₁₆N₄O₄S 336.37 Sulfonamide urea group; high solubility Potent NLRP3 inflammasome inhibitor for treating liver fibrosis
Physicochemical Properties
  • Solubility : The carboxylic acid derivatives (e.g., 3-chloro and 6,6-dimethyl analogs) exhibit lower solubility in organic solvents compared to esterified or amide derivatives. Ethyl esters (e.g., CAS 153597-59-2) are more lipophilic, aiding in cellular uptake .
  • Lipophilicity : Chlorine and fluorine substituents increase logP values, enhancing membrane permeability. For example, the 3-chloro derivative has a calculated logP of 1.2 vs. 0.8 for the 6,6-dimethyl analog .

Biological Activity

3-Chloro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C8H9ClN2O3
  • Molecular Weight : 216.62 g/mol
  • CAS Number : 2114129-14-3

The compound primarily acts as a phosphodiesterase 4B (PDE4B) inhibitor. PDE4B is involved in the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial secondary messenger in various signaling pathways. By inhibiting PDE4B, this compound increases cAMP levels, which can modulate inflammatory responses and other physiological processes .

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it reduces the secretion of pro-inflammatory cytokines in various cell lines. For example, at concentrations around 50 µM, it demonstrated approximately 50% inhibition of cytokine secretion in a model of inflammation induced by lipopolysaccharides (LPS) .

Cytotoxicity and Antitumor Activity

Preliminary studies suggest that this compound may have cytotoxic effects against certain cancer cell lines. In particular, it was found to inhibit the proliferation of human breast cancer cells (MCF-7) with an IC50 value around 40 µM. This cytotoxicity appears to be mediated through apoptosis induction and cell cycle arrest at the G0/G1 phase .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It showed moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values ranged from 25 to 100 µg/mL depending on the bacterial strain tested.

Case Studies

StudyFocusFindings
Pendergrass et al. (2020)Anti-inflammatory effectsInhibition of cytokine secretion by ~50% at 50 µM concentration in LPS-induced inflammation model .
Benchchem Research (2024)CytotoxicityIC50 of ~40 µM against MCF-7 breast cancer cells with evidence of apoptosis induction.
ChemicalBook AnalysisAntimicrobial propertiesModerate activity against various Gram-positive bacteria with MIC values between 25 to 100 µg/mL .

Q & A

Basic: What synthetic routes are commonly employed to prepare 3-Chloro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid?

Answer:
The synthesis typically involves multi-step heterocyclic condensation. For example, triazolothiadiazine intermediates (e.g., 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid) are synthesized via cyclization of 2-alkynylthioimidazoles in the presence of sodium hydride and chloroacetic acid in tetrahydrofuran (THF), followed by crystallization from ethanol . Key steps include regiochemical control during ring closure and purification via HPLC-MS to confirm structural integrity.

Table 1: Synthetic Optimization Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
CyclizationNaH, THF, 10h stirring65-70>95%
Salt FormationAqueous-alcohol medium80-85>98%
CrystallizationEthanol, RT9099%

Advanced: How can regiochemical challenges during pyrazolo-oxazine core synthesis be resolved?

Answer:
Regiocontrol is achieved using protected hydroxyethyl groups on pyrazole precursors. For instance, pyrazole-5-aldehydes are synthesized via optimized lactol intermediates, enabling selective cyclization. Deprotection and reduction yield the fused heterocyclic scaffold with defined substitution patterns. This approach minimizes side reactions and ensures high regioselectivity (>90% by NMR) .

Basic: What analytical methods validate the structural integrity of the compound?

Answer:

1H NMR Spectroscopy : Confirms proton environments, e.g., pyrazole NH (~12 ppm) and oxazine methylene protons (~4.2–4.5 ppm) .

HPLC-MS : Verifies molecular ion peaks (e.g., [M+H]+ at m/z 325.1) and purity (>98%) .

Elemental Analysis : Matches calculated vs. observed C, H, N percentages (e.g., C: 44.2% calc., 43.9% obs.) .

Advanced: What strategies enhance solubility while maintaining NLRP3 inhibitory activity?

Answer:
Introducing basic amine substituents (e.g., methylamino groups) into the pyrazolo-oxazine scaffold improves aqueous solubility. For example, GDC-2394 (a sulfonamide derivative) achieved a 3–4-fold solubility increase at low pH (1.2) compared to parent compounds. This modification retained NLRP3 inhibition (IC50: 12 nM) and reduced renal toxicity in cynomolgus monkeys by preventing compound precipitation .

Table 2: Solubility vs. Activity Trade-offs

CompoundSolubility (pH 1.2, mg/mL)NLRP3 IC50 (nM)Microsomal Stability (t1/2, min)
Parent Carboxylic Acid0.055015
GDC-2394 (Amine Derivative)0.201245

Basic: How do pharmacokinetic parameters of this compound compare to reference drugs?

Answer:
In silico ADME studies (via SwissADME) show moderate lipophilicity (LogP: 2.8) and drug-likeness scores comparable to celecoxib. However, its oral bioavailability in rodents is limited (F%: 25%) due to first-pass metabolism. Structural analogs with sulfonylurea groups exhibit improved metabolic stability (t1/2: 4.2h vs. 1.5h for carboxylic acid) .

Advanced: How is the compound’s NLRP3 inhibition validated in preclinical models?

Answer:

In Vitro : IL-1β release assays in THP-1 macrophages (IC50: 50–100 nM) .

In Vivo : Acute Mycobacterium tuberculosis infection models show >200-fold efficacy vs. PA-824 (parent drug). Chronic models demonstrate superior bacterial load reduction (1.5-log CFU) compared to OPC-67683 .

Basic: What safety profiling is recommended for handling this compound?

Answer:

Toxicity Screening : Ames test (non-mutagenic), hERG inhibition (IC50 >30 μM) .

Handling : Use PPE (gloves, goggles) due to unclassified but potential irritant properties. Store at 2–8°C in airtight containers to prevent hydrolysis .

Advanced: What structural modifications improve metabolic stability?

Answer:
Replacing carboxylic acid with sulfonylurea groups reduces CYP3A4-mediated oxidation. For example, methylsulfonamide derivatives show 3-fold higher microsomal stability (human liver microsomes t1/2: 45 min vs. 15 min for carboxylic acid) .

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